molecular formula C11H16N2O4S B5796677 N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Katalognummer B5796677
Molekulargewicht: 272.32 g/mol
InChI-Schlüssel: PFALWTMTJZXQJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as EMs-GP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMs-GP is a member of the glycine-extended gastrin family of peptides, which are known to play a crucial role in regulating various physiological processes in the body.

Wirkmechanismus

The mechanism of action of EMs-GP is not fully understood. However, it is believed that the compound exerts its effects by binding to specific receptors in the body. EMs-GP is known to bind to the cholecystokinin-2 receptor, which is expressed in various tissues, including the gastrointestinal tract, pancreas, and brain. By binding to this receptor, EMs-GP is thought to modulate various physiological processes, such as gastric acid secretion and cell proliferation.
Biochemical and Physiological Effects
EMs-GP has been shown to have various biochemical and physiological effects in the body. For instance, the compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, EMs-GP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, EMs-GP has been shown to modulate gastric acid secretion, suggesting that it may have a role in the treatment of gastric acid-related disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using EMs-GP in lab experiments is its specificity for the cholecystokinin-2 receptor. This specificity allows researchers to study the effects of EMs-GP on specific physiological processes, such as cell proliferation and gastric acid secretion. However, one of the limitations of using EMs-GP in lab experiments is its limited solubility in aqueous solutions, which can make it challenging to administer the compound to cells in vitro.

Zukünftige Richtungen

There are several future directions for research on EMs-GP. One area of research is the development of novel EMs-GP analogs that exhibit improved solubility and bioavailability. Another area of research is the investigation of the therapeutic potential of EMs-GP in other disease conditions, such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of EMs-GP and to identify potential side effects associated with its use.
Conclusion
EMs-GP is a compound that has shown promise in the treatment of various disease conditions. Its specificity for the cholecystokinin-2 receptor makes it a valuable tool for studying specific physiological processes, such as cell proliferation and gastric acid secretion. However, further research is needed to fully understand the mechanism of action of EMs-GP and to identify potential side effects associated with its use.

Synthesemethoden

EMs-GP can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, the compound is synthesized on a solid support, while in solution-phase peptide synthesis, the compound is synthesized in a solution. Regardless of the method used, the synthesis of EMs-GP involves the coupling of the appropriate amino acids in the correct sequence and the subsequent removal of the protecting groups.

Wissenschaftliche Forschungsanwendungen

EMs-GP has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in various disease conditions. For instance, EMs-GP has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory bowel disease. Additionally, EMs-GP has been shown to inhibit the growth of certain cancer cells, suggesting that it may have a role in cancer therapy.

Eigenschaften

IUPAC Name

2-(4-ethoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-3-17-10-6-4-9(5-7-10)13(8-11(12)14)18(2,15)16/h4-7H,3,8H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFALWTMTJZXQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.